molecular formula C40H78O2 B591227 Behenyl oleate CAS No. 127566-70-5

Behenyl oleate

Cat. No.: B591227
CAS No.: 127566-70-5
M. Wt: 591.062
InChI Key: QKPJNZCOIFUYNE-MOHJPFBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Behenyl oleate can be synthesized through the esterification reaction between behenyl alcohol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent product quality and higher efficiency. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Behenyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Behenyl oleate has a wide range of applications in scientific research:

Mechanism of Action

Behenyl oleate exerts its effects primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, enhancing the barrier function and providing emollient properties. This integration helps to stabilize the membrane structure and reduce transepidermal water loss, making it an effective moisturizing agent in cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of behenyl alcohol and oleic acid, providing both stability and emollient properties. Its long carbon chain and unsaturated bond in the oleic acid moiety contribute to its effectiveness as a moisturizing agent and its ability to integrate into lipid membranes .

Biological Activity

Behenyl oleate, a wax ester formed from behenyl alcohol and oleic acid, has garnered attention for its various biological activities, particularly in dermatological and ocular applications. This article explores the biological properties of this compound, including its antimicrobial effects, interactions with tear film components, and potential therapeutic uses.

Chemical Structure and Properties

This compound (C40H78O2) is characterized by a long carbon chain, making it a significant component in various biological systems. Its melting point is approximately 38 °C, which positions it in a crystalline state at human body temperature, particularly relevant for its application in ocular formulations .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antifungal activity. In a study examining the growth of Pseudomonas species, it was found that this compound significantly inhibited fungal colony formation compared to controls. Specifically, at a concentration of 0.2%, the mean colony area was six times greater than that observed with behenyl palmitoleate, indicating its potent antifungal properties .

Table 1: Antifungal Activity of this compound

Concentration (%)Mean Colony Area (mm²)Comparison to Control
0.26 times greaterSignificant inhibition
0.5Less than controlModerate inhibition

Interaction with Tear Film Components

This compound plays a crucial role in maintaining ocular health by contributing to the lipid layer of the tear film. It has been shown to regulate evaporation resistance and stabilize tear fluid, which is essential for preventing dry eye syndrome (DES). Experimental studies using Brewster angle microscopy and molecular simulations have highlighted its effectiveness in creating a barrier against tear fluid evaporation .

Case Study: Ocular Surface Defense

A study published in PMC illustrated the potential of lipid-based treatments incorporating this compound for managing eye infections. Given its antimicrobial properties and compatibility with tear film lipids, this compound could serve as an effective component in reducing reliance on antibiotics for treating ocular infections .

Ozonolysis Reaction

This compound is susceptible to ozonolysis when exposed to ambient ozone levels, leading to the formation of various reaction products. A study analyzed this reaction at the air-water interface and identified key products such as behenyl 9-oxononanoate. The presence of ascorbic acid was found to reduce the rate of ozonolysis, suggesting potential protective strategies in formulations containing this compound .

Table 2: Ozonolysis Products of this compound

Product NameStructure
Behenyl 9-oxononanoateC39H76O2
Behenyl 8-(5-octyl-1,2,4-trioxolan-3-yl)octanoateC40H78O3

Properties

IUPAC Name

docosyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3/b24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJNZCOIFUYNE-MOHJPFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127566-70-5
Record name Behenyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127566705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEHENYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I69QGA8780
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of behenyl oleate's melting point in the context of tear film stability?

A1: this compound is a wax ester found in the tear film lipid layer (TFLL). Research has shown that its melting point, which is close to physiological temperature, plays a crucial role in its ability to retard tear film evaporation []. At 35°C, this compound significantly reduces evaporation rates, suggesting that its phase transition at this temperature contributes to forming a barrier against excessive tear film thinning [].

Q2: Can this compound contribute to the antifungal properties of the skin in certain species?

A3: Research suggests that this compound, along with behenyl palmitoleate, exhibits antifungal activity against Pseudogymnoascus destructans (Pd), the causative agent of White-Nose Syndrome in bats []. Interestingly, these specific wax esters are found in the sebum of bat species resistant to Pd infection, suggesting a potential role in their defense mechanism [].

Q3: Does the presence of this compound in meibum directly translate to its presence in the tear film?

A4: While this compound is a significant component of meibum, its presence in the tear film is not a direct consequence. The composition of the tear film lipid layer is influenced by various factors, including the spreading and mixing of meibum with other tear components, as well as interactions with the aqueous layer [].

Q4: How does this compound compare to other wax esters in terms of its anti-evaporative properties?

A5: this compound is just one of several wax esters found in meibum, and its anti-evaporative effect is influenced by its specific molecular structure and melting point []. Research indicates that other wax esters, such as behenyl palmitoleate, behenyl linoleate, and behenyl linolenate, also demonstrate varying degrees of evaporation retardation at physiological temperatures []. These findings highlight the importance of the overall wax ester composition, rather than individual components, in maintaining tear film stability.

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